Hydroxy Tyrosol-Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxytyrosol acetate is a natural polyphenolic compound found in olive oil. It is a derivative of hydroxytyrosol, which is known for its potent antioxidant properties. Hydroxytyrosol acetate has gained attention due to its potential health benefits, including anti-inflammatory and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxytyrosol acetate can be synthesized through the lipase-catalyzed acylation of hydroxytyrosol. In this method, hydroxytyrosol is dissolved in ethyl acetate, and the reaction is initiated by adding immobilized Candida antarctica lipase B (Novozym 435). The reaction is carried out in a double-jacket batch reactor .

Industrial Production Methods

Industrial production of hydroxytyrosol acetate involves the extraction of hydroxytyrosol from olive leaves, followed by its acylation. Olive leaves are dried, mechanically pretreated, and subjected to solid-liquid extraction using water-ethanol mixtures. The extracted oleuropein is hydrolyzed with hydrochloric acid, and the hydrolysate is extracted with ethyl acetate .

Chemical Reactions Analysis

Biocatalyzed Flow Oxidation and Acylation

HTy-Ac is synthesized via a two-step biocatalytic flow process:

-

Oxidation : Tyrosol (Ty) is oxidized to HTy using Agaricus bisporus tyrosinase in a gas/liquid biphasic system with ascorbic acid (10 mM) as a reductant. Optimal conditions yield 75% HTy at 10 min residence time .

-

Acylation : HTy or Ty is acetylated using immobilized Mycobacterium smegmatis acyltransferase (MsAcT) in a flow reactor (28°C, 10 min residence time, ethyl acetate as donor). This method achieves 81% TyAc and 75% HTy-Ac yields, outperforming batch synthesis (47% yield in 24 h) .

Table 1 : Flow oxidation optimization ( )

| Entry | Ty (mM) | Ascorbic Acid (mM) | Residence Time (min) | Conversion (%) |

|---|---|---|---|---|

| 5 | 10 | 50 | 60 | 76 |

| 6 | 10 | 50 | 30 | 78 |

Hypervalent Iodine-Mediated Hydroxylation

A patent outlines HTy-Ac synthesis via tyrosol protection and hydroxylation using Dess-Martin periodinane (DMP), yielding 70–85% HTy derivatives after hydrolysis .

Friedel-Crafts Acylation from Catechol

A three-step route from catechol involves:

-

Friedel-Crafts acylation to 4-(2-acetoxyethyl)-1,2-diacetoxybenzene.

-

Reduction and hydrolysis to HTy.

Enzymatic Hydrolysis

HTy-Ac acts as a prodrug, hydrolyzing to HTy via esterases in vivo. This reaction restores its antioxidant capacity, evidenced by a 10-fold higher ORAC value post-hydrolysis compared to resveratrol .

Radical Scavenging Mechanisms

Theoretical studies (AM1 calculations) reveal HTy-Ac’s radical scavenging efficacy:

-

Lower ΔHf (Heat of Formation) : −84.3 kcal/mol for HTy-Ac vs. −72.1 kcal/mol for HTy, indicating higher stability .

-

HOMO Energy : −8.92 eV, facilitating electron donation to free radicals .

Table 2 : Calculated Reactivity Parameters ( )

| Compound | ΔHf (kcal/mol) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| HTy-Ac | −84.3 | −8.92 | 0.12 |

| HTy | −72.1 | −9.01 | 0.08 |

Oxidative Stability

HTy-Ac demonstrates enhanced stability over HTy in aqueous media due to reduced phenolic hydroxyl groups, mitigating auto-oxidation .

Scientific Research Applications

Hydroxytyrosol acetate is a polyphenolic compound found in olive leaves with a variety of biological activities . Research indicates that Hydroxytyrosol acetate has antibacterial, antioxidant, anti-inflammatory, and neuroprotective effects, and may improve cognitive function .

Scientific Research Applications

- Antimicrobial Effects: Hydroxytyrosol acetate has demonstrated antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis . The highest antimicrobial activity against S. aureus and S. epidermidis was found in hydroxytyrosol, hydroxytyrosol acetate, and hydroxytyrosol oleate compounds, respectively .

- Protection Against Oxidative Stress: Hydroxytyrosol acetate can protect cells against oxidative stress . Pretreatment with Hydroxytyrosol acetate can protect cell viability, mitochondrial membrane potential, and redox homeostasis .

- Cognitive Function Improvement: As a bioactive component of olive oil, Hydroxytyrosol acetate is a promising neuroprotective nutrient that may be used to alleviate Alzheimer's disease (AD)-related cognitive dysfunction . Studies suggest that Hydroxytyrosol acetate mildly improves cognition in AD mice .

- Antitumor Activity: Hydroxytyrosol acetate can inhibit cell proliferation . Studies have shown that Hydroxytyrosol acetate could downregulate Bcl-2 protein while upregulating Bax protein, induce mitochondrial depolarization, and release cytochrome C, suggesting that Hydroxytyrosol acetate might induce BEL7402 cells apoptosis via the mitochondrial pathway .

- Cardiovascular Disease Prevention: Hydroxytyrosol acetate has potential benefits in preventing and reducing cardiovascular risk factors, specifically atherosclerosis .

Research Findings

Case Studies

- Protection of ARPE-19 Cells: Hydroxytyrosol acetate at 10 μM demonstrated a significant protective effect on the cell viability and mitochondrial membrane potential against a tert-butyl hydroperoxide (t-BHP) challenge, comparable to Hydroxytyrosol at 50 μM . Hydroxytyrosol acetate at 10 μM and Hydroxytyrosol at 50 μM could both efficiently prevent mitochondrial stress .

- Improvement of Cognitive Function in AD Mice: Oral administration of Hydroxytyrosol acetate to APP/PS1 transgenic mice remarkably improved the escape latency, escape distance, and the number of platform crossings in the water maze test by ameliorating neuronal apoptosis and decreasing inflammatory cytokine levels .

- Antitumor Activity in BEL7402 Cells: Hydroxytyrosol acetate was found to inhibit cell proliferation with an inhibition rate of 78.08% . Further research showed that Hydroxytyrosol acetate could downregulate Bcl-2 protein while upregulating Bax protein, induce mitochondrial depolarization, and release cytochrome C, indicating that Hydroxytyrosol acetate might induce BEL7402 cells apoptosis via the mitochondrial pathway .

Mechanism of Action

Hydroxytyrosol acetate exerts its effects through several mechanisms:

Antioxidant Activity: It acts as a free radical scavenger and metal chelator, primarily due to the presence of the o-dihydroxyphenyl moiety.

Anti-inflammatory Effects: It regulates the vascular endothelial inflammatory response through the TNFRSF1A/SIRT6/PKM2-mediated signaling pathway.

Cardiovascular Protection: Hydroxytyrosol acetate inhibits platelet aggregation and protects low-density lipoproteins, reducing the risk of cardiovascular diseases.

Comparison with Similar Compounds

Hydroxytyrosol acetate is compared with other similar compounds, such as:

Oleocanthal and Oleacein: These compounds, also found in olive oil, exhibit anti-tumor and anti-inflammatory properties.

Hydroxytyrosyl Esters and Alkyl Ethers: These derivatives show similar or enhanced effectiveness compared to hydroxytyrosol.

Hydroxytyrosol acetate stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various applications.

Properties

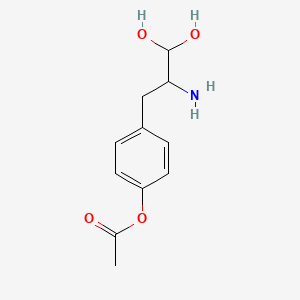

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

[4-(2-amino-3,3-dihydroxypropyl)phenyl] acetate |

InChI |

InChI=1S/C11H15NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10-11,14-15H,6,12H2,1H3 |

InChI Key |

PDUBEYYOJRNXKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.